molecular formula C12H11N3O3S B8407709 Methyl 4-amino-2-benzamidothiazole-5-carboxylate

Methyl 4-amino-2-benzamidothiazole-5-carboxylate

Cat. No. B8407709
M. Wt: 277.30 g/mol
InChI Key: KHTDFMDRPSOZEP-UHFFFAOYSA-N
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Patent
US08541457B2

Procedure details

To a solution of benzoyl isothiocyanate (4.00 mL, 29.70 mmol) and cyanamide (1.37 g, 32.50 mmol) in tetrahydrofuran (80 mL) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (4.90 mL, 32.80 mmol) at 0° C. The resulting reaction mixture was stirred at ambient temperature for 3 hours. Methyl bromoacetate (3.00 mL, 32.00 mmol) was added to the reaction mixture. The reaction mixture was kept stirring for 1 hour at ambient temperature. Another portion of 1,8-diazabicyclo[5.4.0]undec-7-ene (4.90 mL, 32.80 mmol) was added. The reaction mixture was stirred at ambient temperature for another 16 hours. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate (200 mL), washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and the residue was purified by column chromatography to give methyl 4-amino-2-benzamidothiazole-5-carboxylate (0.16 g, 2%); 1H NMR (CDCl3, 300 MHz) δ 7.60-7.41 (m, 5H), 5.43 (s, 2H), 3.95 (s, 3H); MS (ES+) m/z 277.3 (M+1).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:9]=[C:10]=[S:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:12]#[C:13][NH2:14].N12CCCN=C1CCCCC2.Br[CH2:27][C:28]([O:30][CH3:31])=[O:29]>O1CCCC1>[NH2:12][C:13]1[N:14]=[C:10]([NH:9][C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[S:11][C:27]=1[C:28]([O:30][CH3:31])=[O:29]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
1.37 g
Type
reactant
Smiles
N#CN
Name
Quantity
4.9 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
4.9 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was kept stirring for 1 hour at ambient temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for another 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1N=C(SC1C(=O)OC)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 2%
YIELD: CALCULATEDPERCENTYIELD 1.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.